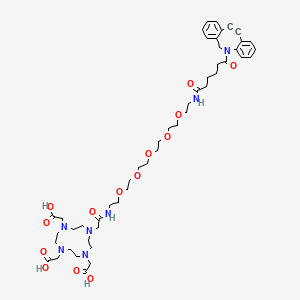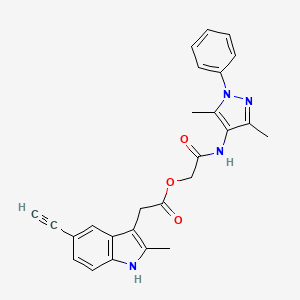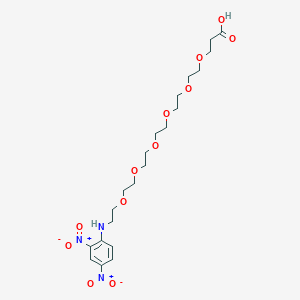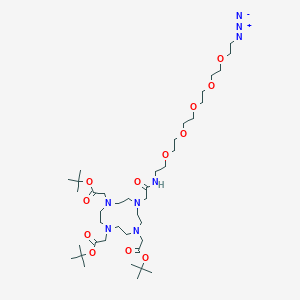
DPF-p10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPF-p10 is a first potent small molecule ligand for MALAT1.
Applications De Recherche Scientifique
Diesel Particulate Filter Efficiency and Regeneration
DPF-p10, likely referencing Diesel Particulate Filters (DPFs) with a specific composition or characteristic, is prominently utilized in reducing particle emissions from diesel engines. A study by Tian et al. (2018) focused on the effects of polyoxymethylene dimethyl ethers (PODE) on particle properties and diesel particulate filter regeneration. The study highlighted that blending PODE with diesel reduced particle number concentrations and influenced the DPF filtering efficiency. It also noted that the DPF filtering efficiency remained above 94% across various fuel types. The research emphasized that the DPF regeneration was effectively enhanced using non-thermal plasma (NTP) technology, showing that the deposit removal mass of the DPF peaked at an optimal PODE blending ratio (Tian et al., 2018).
Impact on Particle Emission During Regeneration
Another significant aspect of this compound's application involves the characteristics of particle emission during the DPF regeneration process. Meng et al. (2020) built experimental apparatuses, including a DPF regeneration bench and a diesel engine bench, to investigate these characteristics. The study revealed that during the DPF heating-up stage, 10 nm nuclei model particles were emitted due to the high-temperature inlet flow. This emission resulted in a substantial increase in particle concentration and changes in the mean diameter of emitted particles (Meng et al., 2020).
Advanced Filter Technologies and Integration
The advancement and integration of filter technologies form a core part of this compound applications. A comprehensive overview by Guan et al. (2015) discussed state-of-the-art DPF technologies, which included advanced filter substrate materials, novel catalyst formulations, and sophisticated regeneration control strategies. The study also touched upon the impact of fuel and lubricant quality on DPF performance and maintenance, highlighting the complexity and multifunctional nature of modern DPF systems (Guan et al., 2015).
Propriétés
Formule moléculaire |
C32H44N8O |
|---|---|
Poids moléculaire |
556.76 |
Nom IUPAC |
4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide) |
InChI |
InChI=1S/C32H44N8O/c1-37-17-21-39(22-18-37)15-13-35-31(33)27-7-3-25(4-8-27)29-11-12-30(41-29)26-5-9-28(10-6-26)32(34)36-14-16-40-23-19-38(2)20-24-40/h3-12H,13-24H2,1-2H3,(H2,33,35)(H2,34,36) |
Clé InChI |
RYOCNJDYLNXPDV-UHFFFAOYSA-N |
SMILES |
N=C(NCCN1CCN(C)CC1)C2=CC=C(C3=CC=C(C4=CC=C(C=C4)C(NCCN5CCN(C)CC5)=N)O3)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DPFp10; DPF p10; DPF-p10 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)



